
N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide, also known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide works by activating PPARδ, a nuclear receptor that plays a crucial role in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in increased energy production and improved metabolic function. It also inhibits the expression of genes involved in inflammation and oxidative stress, leading to reduced inflammation and improved cellular function.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide has been shown to have a wide range of biochemical and physiological effects, including increased endurance, improved lipid metabolism, improved insulin sensitivity, reduced inflammation, and increased fat oxidation. It has also been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide in lab experiments is its high potency and specificity for PPARδ. It also has a long half-life, making it suitable for long-term studies. However, its potential health risks and legal restrictions make it difficult to use in human studies, and its effects on other nuclear receptors and signaling pathways need to be further investigated.
Direcciones Futuras
There are several future directions for the research on N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide. One of the areas of interest is its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use in cancer therapy. Studies are currently underway to investigate its anti-tumor effects and its potential use in combination with other cancer drugs. Additionally, more research is needed to understand its effects on other nuclear receptors and signaling pathways and to develop more potent and selective PPARδ agonists.
Conclusion
In conclusion, N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields. It works by activating PPARδ and has been shown to have a wide range of biochemical and physiological effects. While it has potential benefits in sports performance enhancement, metabolic disorders, and cancer therapy, its potential health risks and legal restrictions make it difficult to use in human studies. Further research is needed to determine its safety and efficacy in humans and to develop more potent and selective PPARδ agonists.
Métodos De Síntesis
N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide was first synthesized in the 1990s by a pharmaceutical company called GlaxoSmithKline. The synthesis method involves the reaction of 2,4-dimethylphenylhydrazine with 3-bromopropionic acid to form the intermediate, which is then reacted with indole-3-carbaldehyde to form N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide has been extensively studied for its potential applications in various fields such as sports performance enhancement, metabolic disorders, and cancer. In sports, it has been shown to increase endurance and improve lipid metabolism, making it a potential doping agent. However, its usage in sports is prohibited by the World Anti-Doping Agency (WADA) due to its potential health risks.
In metabolic disorders, N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide has been shown to improve insulin sensitivity, reduce inflammation, and increase fat oxidation, making it a potential treatment for obesity, type 2 diabetes, and cardiovascular diseases. In cancer, it has been shown to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1-propylindol-3-yl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-4-11-23-13-20(17-7-5-6-8-19(17)23)27(25,26)14-21(24)22-18-10-9-15(2)12-16(18)3/h5-10,12-13H,4,11,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYPLDGCVIMEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride](/img/structure/B2873703.png)
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2873705.png)

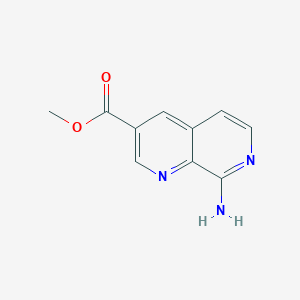
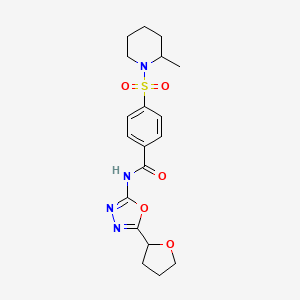
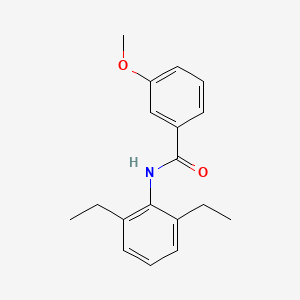
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(1H-indol-2-yl)methyl]propanamide](/img/structure/B2873714.png)
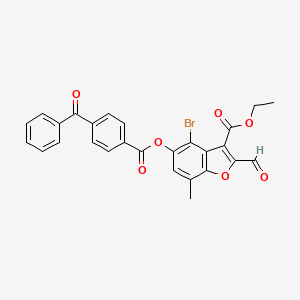
![7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2873716.png)

![1-(2,3-Dihydroindol-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2873720.png)

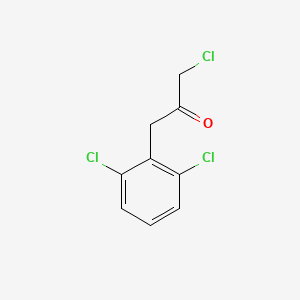
![1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2873725.png)